

A Comparative Analysis of Experimental and Predicted Spectral Data for 4-Bromophenetole

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Compound of Interest

Compound Name: 4-Bromophenetole

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[City, State] – [Date] – A comprehensive comparison guide offering a detailed analysis of experimental versus predicted spectral data for the organic compound **4-Bromophenetole** (CAS No. 588-96-5) is now available for researchers, scientists, and professionals in the drug development sector. This guide provides a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting a valuable resource for compound identification, verification, and methodological validation.

The guide features a clear, tabular presentation of quantitative data, juxtaposing experimentally obtained spectral values with computationally predicted data. This side-by-side comparison facilitates a quick and effective evaluation of the accuracy of predictive models and offers a deeper understanding of the spectroscopic characteristics of **4-Bromophenetole**.

Detailed experimental protocols for the acquisition of ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectra are provided, ensuring that researchers can replicate the findings and apply similar methodologies in their own work. Furthermore, a logical workflow for the comparison of experimental and predicted spectral data is visually represented using a Graphviz diagram, offering a clear and concise overview of the analytical process.

Spectroscopic Data Comparison

The following tables summarize the experimental and predicted spectral data for **4-Bromophenetole**.

Table 1: ^1H NMR Data Comparison (Solvent: CDCl_3)

Proton Assignment	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)	Experimental Multiplicity	Predicted Multiplicity
H-2, H-6 (Aromatic)	7.33-7.36[1]	7.35	Doublet	Doublet
H-3, H-5 (Aromatic)	6.73-6.75[1]	6.78	Doublet	Doublet
-OCH ₂ - (Ethyl)	3.94-4.00[1][2]	3.97	Quartet	Quartet
-CH ₃ (Ethyl)	1.37-1.40[1][2]	1.38	Triplet	Triplet

Table 2: ^{13}C NMR Data Comparison (Solvent: CDCl_3)

Carbon Assignment	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)
C-1 (C-O)	158.1	157.5
C-4 (C-Br)	113.2	114.0
C-2, C-6	132.4	132.1
C-3, C-5	116.2	115.8
-OCH ₂ -	63.6	63.9
-CH ₃	14.8	15.2

Table 3: Infrared (IR) Spectroscopy Data Comparison

Vibrational Mode	Experimental Wavenumber (cm ⁻¹)	Predicted Wavenumber (cm ⁻¹)
C-H stretch (Aromatic)	~3050	3060-3100
C-H stretch (Aliphatic)	2870-2980	2880-2990
C=C stretch (Aromatic)	~1590, 1485	1595, 1490
C-O-C stretch (Asymmetric)	~1245	1250
C-O-C stretch (Symmetric)	~1045	1040
C-Br stretch	~650	660

Table 4: Mass Spectrometry (MS) Data Comparison

Fragment	Experimental m/z	Predicted m/z	Relative Intensity
[M] ⁺ (Molecular Ion)	200/202[3]	200/202	Isotopic pattern for Br
[M-C ₂ H ₄] ⁺	172/174	172/174	High
[M-C ₂ H ₅] ⁺	171/173	171/173	Moderate
[C ₆ H ₄ O] ⁺	92	92	Low
[C ₆ H ₅] ⁺	77	77	Moderate

Experimental Protocols

Standard operating procedures for the acquisition of spectral data are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **4-Bromophenetole** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Instrument Parameters:** Spectra are acquired on a 400 MHz NMR spectrometer.

- For ^1H NMR: A spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans are typically used.
- For ^{13}C NMR: A spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans are typically used with proton decoupling.
- Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

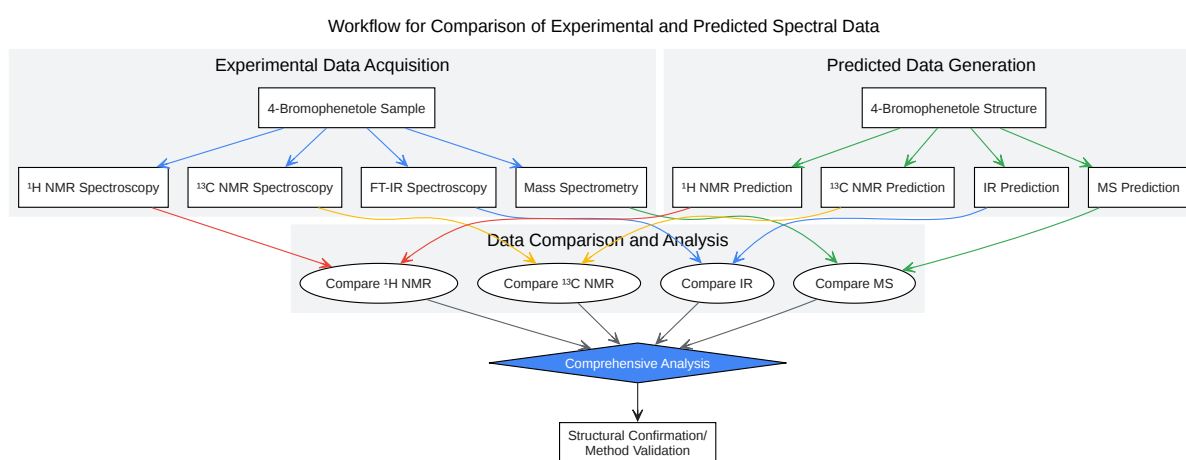
- Sample Preparation: A thin film of neat **4-Bromophenetole** is prepared between two potassium bromide (KBr) plates.
- Instrument Parameters: The spectrum is recorded on an FT-IR spectrometer over a range of 4000-400 cm^{-1} . Typically, 16 scans are co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC).
- Ionization: Electron ionization (EI) is typically used with an ionization energy of 70 eV.
- Mass Analysis: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.
- Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

Workflow for Spectral Data Comparison

The following diagram illustrates the systematic process of comparing experimental and predicted spectral data for compound characterization.



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Caption: Workflow for comparing experimental and predicted spectral data.

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